8-Chloro-6-fluoro-2-methylquinazolin-4-amine

Lipophilicity Membrane permeability Lead optimization

8-Chloro-6-fluoro-2-methylquinazolin-4-amine (CAS 1691898-85-7, MF C₉H₇ClFN₃, MW 211.62) is a 4-aminoquinazoline building block bearing a dual halogenation pattern (6-fluoro, 8-chloro) and a 2-methyl substituent on the quinazoline core. The compound is supplied as a research-grade intermediate with purity specifications ranging from 95% to NLT 98% across multiple vendors.

Molecular Formula C9H7ClFN3
Molecular Weight 211.62 g/mol
Cat. No. B11891882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-6-fluoro-2-methylquinazolin-4-amine
Molecular FormulaC9H7ClFN3
Molecular Weight211.62 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2Cl)F)C(=N1)N
InChIInChI=1S/C9H7ClFN3/c1-4-13-8-6(9(12)14-4)2-5(11)3-7(8)10/h2-3H,1H3,(H2,12,13,14)
InChIKeyVCRIBBHEVLUYOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-6-fluoro-2-methylquinazolin-4-amine – Physicochemical Profile and Comparator Landscape for Informed Procurement


8-Chloro-6-fluoro-2-methylquinazolin-4-amine (CAS 1691898-85-7, MF C₉H₇ClFN₃, MW 211.62) is a 4-aminoquinazoline building block bearing a dual halogenation pattern (6-fluoro, 8-chloro) and a 2-methyl substituent on the quinazoline core . The compound is supplied as a research-grade intermediate with purity specifications ranging from 95% to NLT 98% across multiple vendors . Its structural features position it within the broader 4-aminoquinazoline privileged scaffold family, which has been extensively employed in kinase inhibitor drug discovery, particularly for targeting EGFR, Clk/Dyrk, and more recently the Ras-Sos protein-protein interaction [1][2]. At the time of this analysis, no quantitative biological activity data (IC₅₀, Kᵢ, or cellular potency) for this specific compound were identified in peer-reviewed primary literature or major public screening databases; procurement decisions should therefore be driven by its differentiated physicochemical properties and its utility as a late-stage functionalizable intermediate.

Why 8-Chloro-6-fluoro-2-methylquinazolin-4-amine Cannot Be Replaced by Mono-Halogenated or Unsubstituted Quinazoline Analogs


The 4-aminoquinazoline scaffold is exquisitely sensitive to the position, number, and nature of halogen substituents. Published SAR from the 6-arylquinazolin-4-amine Clk/Dyrk inhibitor series demonstrates that halogen identity and placement on the quinazoline core profoundly modulate both kinase potency and kinome-wide selectivity [1]. Critically, Bayer's patent family (US20240083857A1) establishes that the 2-methyl substituent fundamentally redirects the pharmacological mechanism of this chemotype: 2-methyl-quinazolines selectively inhibit the Ras-Sos protein-protein interaction without significantly targeting the EGFR receptor, in contrast to classical 4-anilinoquinazoline EGFR inhibitors [2]. The dual-halogen (6-F, 8-Cl) pattern of the target compound simultaneously provides a higher LogP than any mono-halogenated analog in the series, a chlorine handle at position 8 for further SNAr derivatization, and a fluorine atom at position 6 for enhanced metabolic stability—features that no single mono-substituted comparator can replicate . Substituting a generic 2-methylquinazolin-4-amine or a mono-halogenated variant sacrifices this integrated combination of lipophilicity, synthetic versatility, and target-class selectivity potential.

Quantitative Differentiation Evidence: 8-Chloro-6-fluoro-2-methylquinazolin-4-amine vs. Closest Structural Analogs


LogP Advantage: Dual Halogenation Achieves the Highest Lipophilicity in the 2-Methylquinazolin-4-amine Series

Among all commercially available 2-methylquinazolin-4-amine analogs with comparable data from a single supplier (LeYan), 8-chloro-6-fluoro-2-methylquinazolin-4-amine exhibits the highest computed LogP value of 2.31, representing a meaningful increase over each mono-halogenated or unsubstituted comparator . This LogP advantage is relevant for medicinal chemistry programs requiring enhanced passive membrane permeability or where target binding pockets favor increased ligand lipophilicity. The LogP increment relative to the unsubstituted parent (+0.79 log units) reflects the additive contributions of both chlorine and fluorine substituents, consistent with established Hansch π parameters for halogen substitution on aromatic systems.

Lipophilicity Membrane permeability Lead optimization

Dual Reactive Handles: Simultaneous Chlorine (SNAr) and Fluorine (Electronic Modulation) Substituents Enable Divergent Derivatization Strategies

The target compound is the only member of the 2-methylquinazolin-4-amine series that simultaneously presents a chlorine atom at position 8 (a competent leaving group for nucleophilic aromatic substitution) and a fluorine atom at position 6 (a strong electron-withdrawing group that modulates ring electronics and can enhance metabolic stability) . The chlorine at C-8 is activated toward SNAr by the electron-withdrawing quinazoline ring nitrogens and the C-6 fluorine, providing a regioselective derivatization handle . This dual-halogen architecture enables sequential orthogonal functionalization: SNAr at C-8 followed by further elaboration, or parallel library synthesis exploiting the differentiated reactivity of chloro vs. fluoro substituents on the quinazoline core.

Synthetic chemistry Parallel derivatization SNAr reactivity

2-Methyl Substituent as a Pharmacological Steering Group: Directing Selectivity Toward Ras-Sos Over EGFR

Bayer Pharma's US20240083857A1 patent (published March 2024) explicitly teaches that 2-methyl-substituted quinazoline compounds 'effectively and selectively inhibit the Ras-Sos interaction without significantly targeting the EGFR receptor' [1]. This is a fundamental mechanistic differentiation from the classical 4-anilinoquinazoline chemotype (e.g., gefitinib, erlotinib, lapatinib) which derives its antitumor activity from EGFR/HER2 kinase inhibition. While the patent does not provide IC₅₀ data specifically for 8-chloro-6-fluoro-2-methylquinazolin-4-amine, it establishes the 2-methyl group as a critical pharmacophoric element that redirects target engagement away from the EGFR kinase domain toward the Ras-Sos PPI interface. The 8-chloro-6-fluoro substitution pattern, when combined with the 2-methyl group, produces a scaffold pre-validated for this emerging target class.

Ras-Sos inhibition Kinase selectivity Target engagement

Zero Rotatable Bonds: A Fully Rigid Scaffold for Structure-Based Drug Design and Computational Modeling

All members of the 2-methylquinazolin-4-amine series share a rotatable bond count of zero . This complete conformational rigidity is a desirable property for structure-based drug design, as it eliminates the entropic penalty associated with ligand conformational restriction upon binding and simplifies computational docking workflows. Unlike many kinase inhibitor building blocks that contain rotatable aniline or ether linkages, this quinazoline core presents a pre-organized scaffold where the 4-amino group, both halogen substituents, and the 2-methyl group are fixed in defined spatial orientations. The target compound combines this rigidity with the highest halogen count in the series, maximizing the information content of each docking pose.

Rigid scaffold Molecular docking Conformational restriction

Purity Specification: 97% Minimum Purity from Primary Vendor vs. 95% for Mono-Halogenated Analogs

The target compound is available at 97% purity from LeYan (Cat. No. 2094338) and at NLT 98% from MolCore (Cat. No. MC779983), compared to 95% purity for the mono-halogenated analogs 6-fluoro-2-methylquinazolin-4-amine (LeYan Cat. 2094321, 95%) and 8-chloro-2-methylquinazolin-4-amine (LeYan Cat. 2094181, 95%) from the same primary vendor . This 2-percentage-point purity differential may reflect differences in synthetic accessibility, purification efficiency, or commercial demand. For procurement purposes, the higher baseline purity specification may reduce the need for repurification prior to use in sensitive downstream chemistry such as parallel library synthesis or biophysical assays.

Chemical purity Quality specification Procurement

Procurement-Driven Application Scenarios for 8-Chloro-6-fluoro-2-methylquinazolin-4-amine


Ras-Sos Inhibitor Lead Optimization Programs Requiring a 2-Methylquinazoline Core with Dual Halogen Derivatization Vectors

Based on Bayer's patent disclosure (US20240083857A1) establishing 2-methyl-quinazolines as selective Ras-Sos PPI inhibitors [1], this compound serves as a strategically functionalized core scaffold for SAR exploration around the Ras-Sos interface. The chlorine at C-8 provides a regioselective handle for introducing diverse amine, ether, or carbon-linked substituents via SNAr chemistry, while the fluorine at C-6 contributes to metabolic stability and modulates the electronic character of the quinazoline ring without adding rotatable bonds or altering TPSA. Programs targeting KRAS-driven cancers where Ras-Sos inhibition is the desired mechanism should prioritize this 2-methyl variant over des-methyl quinazoline building blocks, as the 2-methyl group is identified in the patent as critical for directing target engagement away from EGFR kinase inhibition [1].

Parallel Library Synthesis Exploiting Differentiated Chloro and Fluoro Reactivity for Divergent SAR

The orthogonal reactivity of chlorine (SNAr-capable) and fluorine (typically inert under standard SNAr conditions on quinazoline) makes this compound uniquely suited for parallel library synthesis [1]. A medicinal chemistry team can selectively displace the C-8 chlorine with a diverse set of nucleophiles while retaining the C-6 fluorine as a fixed electronic modulator, generating focused libraries with systematic variation at one position. This is not achievable with the mono-chloro analog (lacks the fluorine electronic effect) or the mono-fluoro analog (lacks the displaceable chlorine handle). The LogP of 2.31 also positions the scaffold in a favorable lipophilicity range (1–3) for lead-like compounds, offering room for lipophilicity increases upon C-8 derivatization without immediately breaching drug-likeness thresholds .

Structure-Based Computational Screening Where Scaffold Rigidity and High Atomic Number Density Improve Docking Discrimination

With zero rotatable bonds and two halogen atoms providing strong X-ray scattering and electrostatic potential features, this compound is an information-rich probe for computational binding site characterization [1]. In molecular docking campaigns targeting the Ras-Sos interface or kinase hinge regions, the rigid scaffold eliminates the need for conformational sampling, reducing computational cost while the dual halogens provide distinctive electrostatic and steric features that improve pose discrimination. The uniform TPSA (51.8) across the analog series ensures that any differential docking scores can be attributed to halogen-specific interactions rather than changes in overall polarity, facilitating cleaner SAR interpretation from virtual screening results.

Fragment-Based Drug Discovery (FBDD) Where Dual Halogenation Provides Two Independent Growth Vectors

At MW 211.62, this compound sits near the upper boundary of traditional fragment space (typically MW < 250) and provides two chemically distinct growth vectors (C-8 Cl for nucleophilic displacement, C-6 F as a fixed substituent) for fragment elaboration [1]. The 2-methyl group occupies a position that, in classical quinazoline EGFR inhibitors, is known to influence kinase selectivity. Fragment growth from this core can proceed via SNAr at C-8, Pd-catalyzed cross-coupling, or exploitation of the C-4 amino group for further functionalization, offering multiple parallel optimization trajectories from a single procurement .

Quote Request

Request a Quote for 8-Chloro-6-fluoro-2-methylquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.